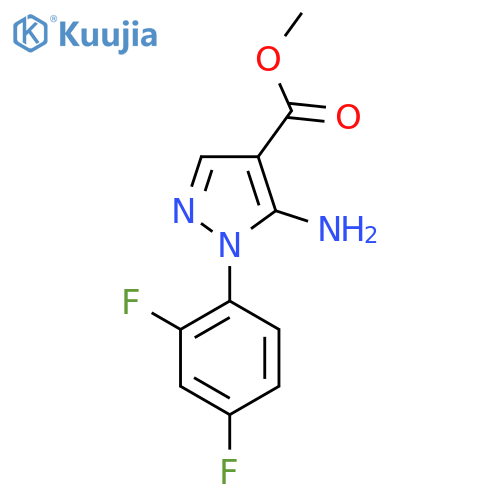

Cas no 1264049-61-7 (Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate)

1264049-61-7 structure

商品名:Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

CAS番号:1264049-61-7

MF:C11H9F2N3O2

メガワット:253.204869031906

MDL:MFCD18433832

CID:4692346

PubChem ID:75357925

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

-

- MDL: MFCD18433832

- インチ: 1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3

- InChIKey: RYGPGISEONBLKV-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1N1C(=C(C(=O)OC)C=N1)N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 319

- トポロジー分子極性表面積: 70.1

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB422923-1g |

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate; . |

1264049-61-7 | 1g |

€694.20 | 2025-02-13 | ||

| Chemenu | CM331846-10g |

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |

1264049-61-7 | 95%+ | 10g |

$5178 | 2024-08-02 | |

| Enamine | EN300-18893172-1.0g |

methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |

1264049-61-7 | 1g |

$470.0 | 2023-05-25 | ||

| Enamine | EN300-18893172-2.5g |

methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |

1264049-61-7 | 2.5g |

$923.0 | 2023-09-18 | ||

| Enamine | EN300-18893172-5.0g |

methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |

1264049-61-7 | 5g |

$1364.0 | 2023-05-25 | ||

| Enamine | EN300-18893172-10.0g |

methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |

1264049-61-7 | 10g |

$2024.0 | 2023-05-25 | ||

| Enamine | EN300-18893172-0.1g |

methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |

1264049-61-7 | 0.1g |

$414.0 | 2023-09-18 | ||

| A2B Chem LLC | AJ26585-50g |

methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate |

1264049-61-7 | 95+% | 50g |

$6028.00 | 2024-04-20 | |

| abcr | AB422923-10g |

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate; . |

1264049-61-7 | 10g |

€1759.20 | 2025-02-13 | ||

| abcr | AB422923-5g |

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate; . |

1264049-61-7 | 5g |

€1390.00 | 2025-02-13 |

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

1264049-61-7 (Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1264049-61-7)Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):411.0/824.0/1042.0